

# Voxtalisib vs. Other PI3K Inhibitors: Mechanism and Safety

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## Compound Focus: Voxtalisib

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## Mechanism of Action and Selectivity

Inhibitor Name	Primary Target	Key Mechanism Notes	Clinical Development Stage
<b>Voxtalisib (XL765)</b> [1]	Pan-Class I PI3K & mTOR [2] [3] [1]	Dual inhibitor of PI3K and mTOR; inhibits all four Class I PI3K isoforms (p110 $\alpha$ , $\beta$ , $\gamma$ , $\delta$ ) and DNA-PK [1].	Phase 1/2 (Discontinued) [1]
<b>Idealaisib</b> [4]	p110 $\delta$	First FDA-approved PI3K inhibitor; specific to the p110 $\delta$ isoform, predominantly expressed in hematopoietic cells [4] [5].	FDA-Approved (hematologic cancers) [4]
<b>Alpelisib</b> [6]	p110 $\alpha$	Selective for the p110 $\alpha$ isoform; often used in solid tumors with <i>PIK3CA</i> mutations [5] [6].	FDA-Approved (breast cancer) [6]
<b>Copanlisib</b> [5]	Pan-Class I PI3K	Inhibits all four Class I PI3K isoforms; administered intravenously with an intermittent dosing schedule [5].	FDA-Approved (follicular lymphoma) [5]
<b>Buparlisib</b> [5]	Pan-Class I PI3K	Oral pan-PI3K inhibitor; clinical development limited by significant toxicities [5].	Clinical trials (Discontinued) [5]

## Comparative Safety Profile

Inhibitor Name	Most Frequent Adverse Events (All Grades)	Common Grade $\geq 3$ Adverse Events	Key Safety Notes
<b>Voxtalisib (with Temozolomide)</b> [2]	Nausea (48%), Fatigue (43%), Diarrhea (24%), Thrombocytopenia (26%) [2]	Lymphopenia (13%), Thrombocytopenia (9%) [2]	Favorable safety profile in a phase I study; no unexpected toxicities when combined with temozolomide [2].
<b>Copanlisib</b> [5]	Hyperglycemia, Diarrhea, Hypertension [5]	Not specified in sources	Lower incidence of severe toxicities, potentially due to IV administration and intermittent dosing [5].
<b>Buparlisib</b> [5]	Not specified in sources	Increased liver enzymes (ALT/AST), Hyperglycemia, Rash [5]	Extensive toxicities led to clinical trial discontinuation [5].
<b>Alpelisib</b> [6]	Hyperglycemia, Rash, Diarrhea [6]	Not specified in sources	Common toxicities associated with PI3K $\alpha$ inhibition [6].
<b>Idealisib</b> [4]	Not specified in sources	Hepatotoxicity, Colitis, Pneumonia [4]	Significant immune-mediated toxicities due to p110 $\delta$ inhibition in leukocytes [4].

## Experimental Data and Protocols

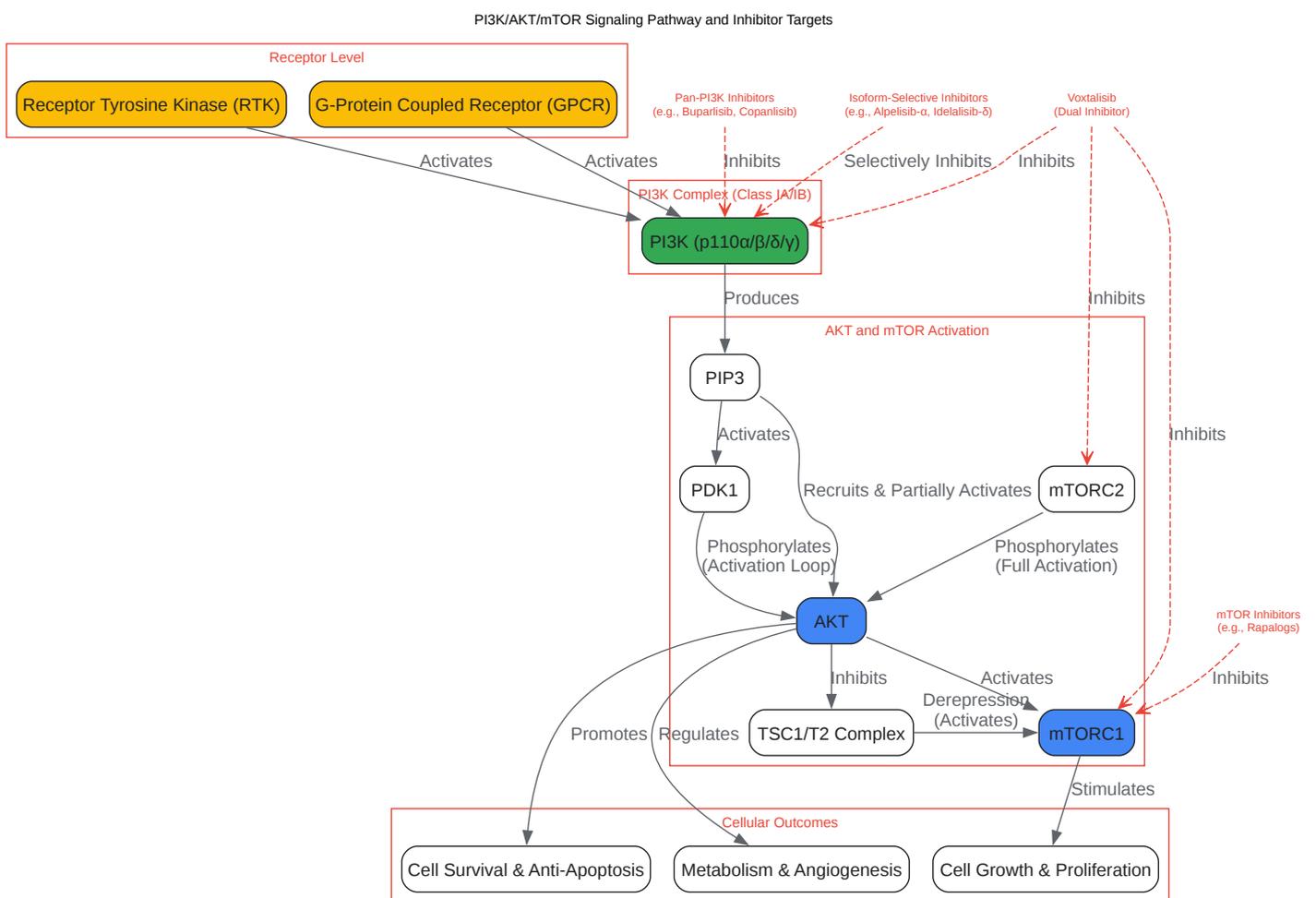
The safety and efficacy data for **Voxtalisib** primarily come from a **Phase I dose-escalation study** in patients with high-grade glioma [2].

- **Study Design:** The trial evaluated **Voxtalisib** in combination with temozolomide (TMZ), with or without radiotherapy (RT). A standard "3 + 3" design was used to determine the Maximum Tolerated Dose (MTD) [2].

- **Dosing Regimens:**
  - **Cohort 1: Voxtalisib** (30-90 mg once daily or 20-50 mg twice daily) + TMZ (200 mg/m<sup>2</sup>).
  - **Cohort 2: Voxtalisib** (20 mg once daily) + TMZ (75 mg/m<sup>2</sup>) + RT [2].
- **Safety Assessment:** Patients were monitored for Adverse Events (AEs), which were graded for severity. The MTD was established at 90 mg once daily and 40 mg twice daily when combined with TMZ [2].
- **Efficacy and Pharmacodynamics:** Tumor response was assessed, and pharmacodynamic effects were evaluated through skin biopsies, which showed moderate inhibition of the PI3K/mTOR pathway [2].

## PI3K/mTOR Signaling Pathway

The diagram below illustrates the PI3K/AKT/mTOR pathway, which is targeted by **Voxtalisib** and the other inhibitors discussed.



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The pathway is frequently hyperactivated in cancer via mutations in genes like *PIK3CA* (encoding p110 $\alpha$ ) or loss of the tumor suppressor **PTEN**, which normally dephosphorylates PIP3 [4] [6]. **Voxtalisib** targets this pathway broadly by inhibiting all class I PI3K catalytic isoforms (p110 $\alpha$ ,  $\beta$ ,  $\delta$ ,  $\gamma$ ) as well as both mTOR complexes (mTORC1 and mTORC2) [3] [1].

## Research Implications and Key Differentiators

From a research perspective, **Voxtalisib**'s profile highlights several key points for drug development:

- **Dual Targeting:** By concurrently inhibiting PI3K and mTOR, **Voxtalisib** aims to prevent the **compensatory activation** of the mTOR pathway that can limit the efficacy of PI3K-only inhibitors [3].
- **Administration and Dosing:** The favorable safety of **Voxtalisib** and Copanlisib suggests that **intermittent dosing** and **intravenous administration** may help mitigate the toxicities often associated with continuous, oral pan-PI3K inhibition [2] [5].
- **On-Target Toxicity:** The adverse events observed with **Voxtalisib** and other inhibitors are largely **on-target**, stemming from the PI3K pathway's crucial role in metabolism and immune function [5]. This underscores the challenge of achieving therapeutic efficacy without dose-limiting toxicities.

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